N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound characterized by its complex indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines or reducing double bonds.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), sulfonyl chlorides (RSO₂Cl)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, reduced indole derivatives
Substitution: Halogenated indoles, sulfonylated indoles
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide can be compared with other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure but different substituents.
Serotonin: A neurotransmitter with an indole core, but with different functional groups.
Tryptophan: An essential amino acid with an indole ring, differing in its side chain and functional groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide, also known by its CAS number 1324087-43-5, is a synthetic compound that belongs to the indole family. Indole derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its synthesis, cytotoxicity, and potential therapeutic applications.
The molecular formula of this compound is C21H21N3O2, with a molecular weight of 347.4 g/mol. The compound features an indole core structure modified with a methoxyethyl group and a carboxamide functional group, which are believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H21N3O2 |
Molecular Weight | 347.4 g/mol |
CAS Number | 1324087-43-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole backbone and subsequent modifications to introduce the methoxyethyl and carboxamide groups. The detailed synthetic pathways are often documented in chemical literature and can involve various reagents and catalysts.
Cytotoxic Activity
Recent studies have demonstrated that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of several indole derivatives, including this compound, using the MTT assay against human cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated that this compound showed promising cytotoxicity with low LC50 values:
Cell Line | LC50 (µM) |
---|---|
HepG2 | 0.9 |
MCF7 | 0.55 |
HeLa | 0.50 |
These findings suggest that this compound has potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .
The mechanism by which indole derivatives exert their cytotoxic effects is often linked to their ability to induce apoptosis in cancer cells. This may involve the activation of caspases and modulation of various signaling pathways associated with cell survival and proliferation. Additionally, some studies suggest that these compounds may inhibit specific proteins involved in cancer cell metabolism or proliferation.
Case Studies
Several case studies have explored the biological activity of indole derivatives:
- Anticancer Activity : In a comprehensive screening against 60 different cancer cell lines, certain indole derivatives demonstrated selective cytotoxicity towards leukemia and melanoma cells, indicating potential therapeutic applications in hematological malignancies .
- Antimicrobial Properties : Indoles have also been investigated for their antimicrobial activity against various pathogens. For example, some derivatives showed effectiveness against multidrug-resistant strains of bacteria and fungi .
- Anti-inflammatory Effects : Research has indicated that certain indole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-23-11-9-15-16(5-3-7-19(15)23)21(25)22-18-6-4-8-20-17(18)10-12-24(20)13-14-26-2/h3-12H,13-14H2,1-2H3,(H,22,25) |
InChI Key |
UVOHKOZFQFSQFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
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